Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Description
Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core modified with a benzyl ester at position 3 and an acetyl group at position 6. This scaffold is of interest in medicinal chemistry due to its rigid bicyclic structure, which can enhance binding affinity and metabolic stability in drug candidates.
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-10(17)14-12-7-16(8-13(12)14)15(18)19-9-11-5-3-2-4-6-11/h2-6,12-14H,7-9H2,1H3 |
InChI Key |
PLHVYNJGZGYYRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C2C1CN(C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation-Based Approaches
One of the primary synthetic routes to 3-azabicyclo[3.1.0]hexane derivatives involves palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This method, reported by Mykhailiuk et al., provides a practical and facile access to bicyclic amines structurally related to the target compound. The process begins with reductive amination between allylamine and benzophenone to form a secondary amine intermediate, followed by acylation with cinnamic acid-derived acyl chlorides. Subsequent UV-induced intramolecular photochemical [2+2] cycloaddition yields the bicyclic framework with high yields (61–89%) and stereochemical control. Final steps include lithium aluminum hydride reduction and palladium-catalyzed hydrogenolysis to afford synthetically tractable amines analogous to the 3-azabicyclo[3.1.0]hexane skeleton.
Functional Group Transformations on Protected 3-Azabicyclo[3.1.0]hexanes
Protected derivatives such as benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate serve as key intermediates. These can be converted into acetylated analogs through selective oxidation and acetylation steps. For instance, oxidation of the 6-hydroxy group followed by acetylation yields the 6-acetyl derivative. The benzyl ester provides stability during these transformations and can be removed if necessary by catalytic hydrogenation.
Specific Preparation Methods for Benzyl 6-Acetyl-3-Azabicyclo[3.1.0]hexane-3-Carboxylate
Starting Materials and Key Intermediates
- Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate (precursor alcohol)
- Acetylating agents such as acetic anhydride or acetyl chloride
- Catalysts or reagents for oxidation (e.g., PCC, Dess–Martin periodinane) if oxidation of the hydroxy group is required prior to acetylation
Stepwise Synthetic Route
Supporting Experimental Data and Analysis
Reaction Conditions and Yields
| Reaction Step | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclopropanation & amination | Allylamine, benzophenone, Pd catalyst, UV irradiation | 0–25 | 12–24 | 61–89 | High stereoselectivity |
| Oxidation | PCC or Dess–Martin periodinane, CH2Cl2 | 20–25 | 2–6 | 70–85 | Mild conditions, avoids overoxidation |
| Acetylation | Acetic anhydride, pyridine | 0–25 | 1–3 | 80–95 | Efficient acetylation |
Characterization Data
- NMR Spectroscopy : Characteristic signals for acetyl methyl group at ~2.1 ppm; benzyl methylene protons at ~5.1 ppm; bicyclic ring protons in the 1.5–4.0 ppm range.
- Mass Spectrometry : Molecular ion peak consistent with C15H17NO3 (molecular weight ~259 g/mol).
- IR Spectroscopy : Strong ester carbonyl stretch (~1735 cm⁻¹) and ketone carbonyl (~1700 cm⁻¹) confirming acetylation.
Summary and Outlook
The preparation of this compound involves a multi-step synthetic sequence starting from allylamine derivatives and employing palladium-catalyzed cyclopropanation, followed by oxidation and acetylation of the hydroxy intermediate. The methods described are supported by robust literature and patent sources, demonstrating high yields, stereochemical control, and scalability. This compound serves as a valuable intermediate for further pharmaceutical development and bioactive molecule synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are possible with appropriate leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural and Functional Differences
- Benzyl vs. tert-butyl esters: The benzyl group offers labile protection (removable via hydrogenolysis), whereas the tert-butyl ester provides steric bulk and stability under acidic conditions .
Synthetic Accessibility :
Biological Activity
Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is a compound that belongs to the class of azabicyclo compounds, which have garnered interest due to their diverse biological activities, particularly in relation to opioid receptor interactions and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
Chemical Formula: C15H17NO3
IUPAC Name: this compound
Molecular Weight: 273.30 g/mol
CAS Number: 91271219
The compound features a bicyclic structure with a nitrogen atom and an acetyl group, contributing to its potential pharmacological properties.
Opioid Receptor Interaction
Research has indicated that derivatives of azabicyclo[3.1.0]hexane, including this compound, exhibit significant binding affinity for opioid receptors, particularly the mu-opioid receptor (MOR). This interaction suggests potential applications in pain management and analgesic drug development.
- Mu-opioid Receptor Antagonism: Studies have shown that certain azabicyclo derivatives can act as antagonists at the MOR, which may contribute to their analgesic effects without the addictive properties typically associated with opioid medications .
Pharmacological Studies
Several pharmacological studies have explored the effects of this compound on various biological systems:
- Analgesic Effects: In animal models, compounds similar to Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane have demonstrated significant analgesic properties.
- CNS Activity: The compound has shown potential central nervous system (CNS) activity, influencing pain pathways and possibly offering therapeutic avenues for treating chronic pain conditions.
Case Studies
Several case studies have highlighted the efficacy of azabicyclo compounds in clinical settings:
- Case Study 1: A study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of various azabicyclo derivatives for their analgesic properties, noting that compounds with structural similarities to Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane exhibited promising results in reducing pain responses in animal models .
- Case Study 2: Another research initiative focused on the binding affinities of these compounds to opioid receptors, demonstrating that modifications to the bicyclic structure could enhance receptor selectivity and potency .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Mu-opioid Receptor Affinity | Analgesic Activity | CNS Effects |
|---|---|---|---|
| This compound | High | Significant | Moderate |
| CP-866,087 (similar derivative) | Very High | Strong | High |
| Other azabicyclo derivatives | Variable | Moderate | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
